molecular formula C7H6ClIO B1599835 2-Chloro-4-iodo-1-methoxybenzene CAS No. 75676-72-1

2-Chloro-4-iodo-1-methoxybenzene

Cat. No.: B1599835
CAS No.: 75676-72-1
M. Wt: 268.48 g/mol
InChI Key: XJMLPDPXMJKTCH-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C₇H₆ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-iodo-1-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

    Nucleophilic Substitution: Particularly at the iodine and chlorine positions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Typically involves reagents such as bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Involves reagents like sodium methoxide in polar aprotic solvents such as DMF.

Major Products

    Bromination: Yields 2-Chloro-4-bromo-1-methoxybenzene.

    Nitration: Produces 2-Chloro-4-nitro-1-methoxybenzene.

Scientific Research Applications

2-Chloro-4-iodo-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-1-methoxybenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of chlorine and iodine atoms makes it a versatile intermediate for further functionalization. The methoxy group activates the benzene ring towards electrophilic substitution, while the halogens facilitate nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodoanisole: Similar structure but lacks the methoxy group.

    4-Iodoanisole: Contains an iodine atom and a methoxy group but lacks the chlorine atom.

    2-Chloroanisole: Contains a chlorine atom and a methoxy group but lacks the iodine atom.

Uniqueness

2-Chloro-4-iodo-1-methoxybenzene is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLPDPXMJKTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458067
Record name 2-CHLORO-4-IODO-1-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75676-72-1
Record name 2-CHLORO-4-IODO-1-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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